3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of both pyridine and pyrrolo[2,3-b]pyridine moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This can include the selection of appropriate boron reagents, catalysts, and solvents to facilitate the reaction . Additionally, the use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce the corresponding reduced derivatives.
Scientific Research Applications
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can bind to specific proteins and disrupt key cellular signaling pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer properties.
Bipyridine derivatives: These compounds are used as ligands in catalysis and have applications in materials science.
Uniqueness
3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of pyridine and pyrrolo[2,3-b]pyridine moieties, which confer distinct chemical reactivity and biological activities. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-18-10-5-6-13(16-8-10)12-9-17-14-11(12)4-3-7-15-14/h3-9H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYUVKEDMPXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)C2=CNC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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